Cas no 102653-68-9 (3-Bromo-6-methylchromone)
3-Bromo-6-methylchromone Chemical and Physical Properties
Names and Identifiers
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- 4H-1-Benzopyran-4-one,3-bromo-6-methyl-
- 3-bromo-6-methylchromen-4-one
- 3-BROMO-6-METHYLCHROMONE
- 3-Brom-6-methyl-chromen-4-on
- 3-Bromo-6-methyl-4H-chromen-4-one
- 3-bromo-6-methyl-chromen-4-one
- 4H-1-Benzopyran-4-one,3-bromo-6-methyl
- Chromone,3-bromo-6-methyl-(6CI)
- 102653-68-9
- 3-Bromo-6-methyl-4H-1-benzopyran-4-one
- AKOS015910951
- SCHEMBL9056199
- DTXSID50641063
- 3-Bromo-6-methylchromone
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- Inchi: 1S/C10H7BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3
- InChI Key: MSGSIDWZOPALIZ-UHFFFAOYSA-N
- SMILES: BrC1=COC2C=CC(C)=CC=2C1=O
Computed Properties
- Exact Mass: 237.96300
- Monoisotopic Mass: 237.96294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 30.21000
- LogP: 2.86390
3-Bromo-6-methylchromone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B808343-250mg |
3-Bromo-6-methylchromone |
102653-68-9 | 250mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B808343-500mg |
3-Bromo-6-methylchromone |
102653-68-9 | 500mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B808343-2.5g |
3-Bromo-6-methylchromone |
102653-68-9 | 2.5g |
$ 160.00 | 2022-06-01 |
3-Bromo-6-methylchromone Related Literature
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Yan Lin,Jie-Ping Wan,Yunyun Liu New J. Chem. 2020 44 8120
Additional information on 3-Bromo-6-methylchromone
3-Bromo-6-methylchromone (CAS No. 102653-68-9): A Comprehensive Overview
3-Bromo-6-methylchromone (CAS No. 102653-68-9) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the chromone class, which is known for its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-Bromo-6-methylchromone.
Chemical Properties
3-Bromo-6-methylchromone is a substituted chromone with a molecular formula of C10H7O2Br and a molecular weight of 245.07 g/mol. The compound features a chromone core with a bromine atom at the 3-position and a methyl group at the 6-position. The presence of these substituents imparts unique chemical and physical properties to the molecule. For instance, the bromine atom can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, making 3-Bromo-6-methylchromone an attractive building block for synthetic chemists.
The solubility of 3-Bromo-6-methylchromone in common organic solvents like dichloromethane, acetone, and dimethyl sulfoxide (DMSO) is generally good, facilitating its use in various chemical reactions and biological assays. However, it is relatively insoluble in water, which can be an important consideration in formulation development for pharmaceutical applications.
Synthesis Methods
The synthesis of 3-Bromo-6-methylchromone has been extensively studied, and several methods have been reported in the literature. One common approach involves the bromination of 6-methylchromone using bromine or N-bromosuccinimide (NBS) as the brominating agent. This method typically proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom replaces a hydrogen atom at the 3-position of the chromone ring.
A more recent and environmentally friendly method involves the use of microwave-assisted synthesis. This technique not only reduces reaction times but also improves yields and selectivity. For example, microwave-assisted bromination of 6-methylchromone using NBS has been shown to yield high purity 3-Bromo-6-methylchromone with excellent efficiency.
Biological Activities
3-Bromo-6-methylchromone has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. One study published in the Journal of Medicinal Chemistry reported that 3-Bromo-6-methylchromone exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.
In addition to its anti-inflammatory properties, 3-Bromo-6-methylchromone has shown promising antioxidant activity. Research conducted at the University of California demonstrated that this compound effectively scavenged reactive oxygen species (ROS) and protected cells from oxidative stress-induced damage. These findings suggest that 3-Bromo-6-methylchromone could have potential applications in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The anticancer potential of 3-Bromo-6-methylchromone has also been explored. A study published in Cancer Letters reported that this compound induced apoptosis in human breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it was found to downregulate the expression of Bcl-2 and upregulate Bax, leading to mitochondrial dysfunction and caspase activation.
Clinical Applications and Future Directions
The diverse biological activities of 3-Bromo-6-methylchromone make it a promising candidate for further clinical development. Preclinical studies have shown that this compound has low toxicity and good pharmacokinetic properties, which are essential for its translation into clinical settings.
Ongoing research is focused on optimizing the structure of 3-Bromo-6-methylchromone to enhance its therapeutic efficacy and reduce potential side effects. For instance, efforts are being made to develop prodrugs or nanoparticle formulations that can improve drug delivery and target specific tissues or organs.
In conclusion, 3-Bromo-6-methylchromone (CAS No. 102653-68-9) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical properties, coupled with its promising biological activities, make it an attractive target for further research and development. As new synthetic methods and biological insights continue to emerge, the future prospects for this compound are indeed promising.